1-Fluoro-3-hydroxycyclobutanecarbonitrile
Description
Properties
IUPAC Name |
1-fluoro-3-hydroxycyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO/c6-5(3-7)1-4(8)2-5/h4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLHSSUBFNVWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743650 | |
| Record name | 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-22-9 | |
| Record name | 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Fluoro-3-hydroxycyclobutanecarbonitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
This compound features a cyclobutane ring with a hydroxyl group and a fluorine atom, contributing to its unique reactivity and interaction with biological systems. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties . It has shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanisms by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of cellular metabolism.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 85% |
| Escherichia coli | 64 µg/mL | 70% |
| Pseudomonas aeruginosa | 128 µg/mL | 65% |
Antiviral Activity
In addition to its antibacterial properties, this compound has demonstrated antiviral activity against certain viruses. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly.
Case Studies and Research Findings
A notable case study involved the use of fluorinated compounds in drug discovery, where researchers highlighted the advantages of incorporating fluorine into molecular structures to enhance biological activity and selectivity . The findings from this research underscore the potential of compounds like this compound in developing new therapeutic agents.
The specific mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound's unique structural features allow it to interact with specific biological targets, leading to altered metabolic pathways in microbial cells.
Future Directions
Given the promising biological activities observed, further research is warranted to:
- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity can lead to more potent derivatives.
- Conduct In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models will be crucial for assessing its potential as a therapeutic agent.
- Investigate Broader Applications : Beyond antimicrobial and antiviral uses, exploring other therapeutic areas such as anticancer activity could yield significant benefits.
Comparison with Similar Compounds
Structural and Functional Differences
The compound 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile (CAS: 1861074-26-1) serves as a relevant comparator. Below is a detailed analysis:
| Property | 1-Fluoro-3-hydroxycyclobutanecarbonitrile | 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile |
|---|---|---|
| Molecular Formula | C₄H₅FNO | C₁₀H₁₆FNO |
| Molecular Weight (g/mol) | 102.09 | 185.24 |
| Ring Structure | Cyclobutane (4-membered) | Cyclopentane (5-membered) |
| Substituents | Fluorine, hydroxyl, nitrile | Fluorine-hydroxypropyl chain, methyl, nitrile |
| Purity | Not reported | ≥95% |
| Availability | Research-grade only | Discontinued (5mg/50mg quantities) |
Key Research Findings
- Steric and Electronic Effects : The methyl group in the cyclopentane derivative increases steric hindrance, possibly reducing nucleophilic attack at the nitrile group. Conversely, the shorter hydroxyl-fluorine proximity in the cyclobutane variant may favor intramolecular interactions .
- Synthetic Utility : The cyclopentane-based compound’s discontinued status suggests challenges in synthesis or scalability, whereas the cyclobutane derivative’s simpler structure might offer easier functionalization for drug discovery pipelines.
Preparation Methods
Multi-step Synthesis from Fluoropyridinyl Cyclobutanecarbonitrile Precursors
A representative synthetic sequence was described in a medicinal chemistry study focusing on fluorinated cyclobutanecarbonitriles as intermediates in drug discovery:
- Starting Material: 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile.
- Oxidation: The methylene group is oxidized using sodium periodate (NaIO4) in a biphasic system (dichloromethane, acetonitrile, and water) at 10–30 °C to yield 1-(3-fluoropyridin-2-yl)-3-oxocyclobutanecarbonitrile with 88% crude yield.
- Reduction: Sodium borohydride (NaBH4) reduction at −78 °C converts the oxo derivative to the hydroxy compound, 1-(3-fluoropyridin-2-yl)-3-hydroxycyclobutanecarbonitrile, isolated as an amber oil in 82% yield after silica gel purification.
- Fluorination: Treatment with diethylaminosulfur trifluoride (DAST) at 0–10 °C followed by reflux for 6 h introduces the fluorine atom, yielding the fluorinated cyclobutanecarbonitrile as a brown oil in 62% yield after purification.
- Purification: Recrystallization from toluene/hexanes affords the trans-fluoro isomer as a white solid with 47% isolated yield.
Key Reaction Conditions and Yields:
| Step | Reagents/Conditions | Temperature | Yield (%) | Product Description |
|---|---|---|---|---|
| Oxidation | NaIO4, CH2Cl2/MeCN/H2O | 10–30 °C | 88 | 3-oxocyclobutanecarbonitrile (crude solid) |
| Reduction | NaBH4, CH2Cl2/MeOH | −78 °C | 82 | 3-hydroxycyclobutanecarbonitrile (amber oil) |
| Fluorination | DAST, CH2Cl2 | 0–10 °C, reflux 6 h | 62 | 3-fluorocyclobutanecarbonitrile (brown oil) |
| Recrystall. | Toluene/Hexanes | 0 °C, overnight | 47 | Pure trans-3-fluorocyclobutanecarbonitrile |
This sequence demonstrates a practical approach to the target compound with moderate to high yields and standard purification techniques.
Alternative Approaches and Related Fluorinated Cyclobutane Syntheses
While direct preparation methods for 1-fluoro-3-hydroxycyclobutanecarbonitrile are limited in the literature, related fluorinated cyclobutane derivatives are often prepared via:
- Selective fluorination of hydroxycyclobutanecarbonitriles using reagents like DAST or Deoxo-Fluor.
- Oxidation of methylene precursors followed by reduction to install the hydroxy group.
- Nitrile introduction typically occurs early in the synthetic sequence or via substitution reactions.
The key challenge is controlling regio- and stereochemistry during fluorination and reduction steps to obtain the desired isomeric form.
Analytical and Purification Techniques
- Purification: Silica gel chromatography using mixtures of ethyl acetate and hexanes is standard for isolating the hydroxy-fluoro derivatives.
- Characterization: NMR (1H, 13C, 19F), HPLC purity analysis, and sometimes recrystallization to enhance purity.
- Yields: Generally range from 47% to 88% depending on step and scale.
Summary Table of Preparation Method (From Reference)
| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-(3-fluoropyridin-2-yl)-3-methylenecyclobutanecarbonitrile | NaIO4, CH2Cl2/MeCN/H2O, 10–30 °C | 1-(3-fluoropyridin-2-yl)-3-oxocyclobutanecarbonitrile | 88 | Crude solid, filtered |
| 2 | Above oxo compound | NaBH4, CH2Cl2/MeOH, −78 °C | 1-(3-fluoropyridin-2-yl)-3-hydroxycyclobutanecarbonitrile | 82 | Amber oil, purified by silica gel |
| 3 | Above hydroxy compound | DAST, CH2Cl2, 0–10 °C, reflux 6 h | trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile | 62 | Brown oil, purified by silica gel |
| 4 | Above fluorinated compound | Recrystallization (toluene/hexanes, 0 °C) | Pure trans-fluoro isomer | 47 | White solid |
Research Findings and Considerations
- The use of sodium periodate oxidation provides a mild and efficient route to the ketone intermediate.
- Low-temperature sodium borohydride reduction ensures selective formation of the hydroxy derivative without over-reduction.
- DAST fluorination is effective for introducing fluorine at the cyclobutane ring, though care must be taken to control temperature and reaction time to avoid side reactions.
- The overall sequence balances yield, purity, and operational simplicity.
- The stereochemical outcome (trans isomer) is favored under the described conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-fluoro-3-hydroxycyclobutanecarbonitrile to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves iterative adjustments to reaction conditions. For cyclobutane carbonitriles, key parameters include temperature control (e.g., maintaining 80°C for cyclization reactions) and solvent selection (polar aprotic solvents like DMF or ACN enhance reactivity). Catalytic systems, such as Pd(dppf)Cl₂ for coupling reactions, can stabilize intermediates . Post-synthesis purification via recrystallization (e.g., using MeOH for HBr salt precipitation) or column chromatography is critical for isolating high-purity products .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential. The ¹⁹F NMR can resolve fluorine-specific chemical shifts (e.g., δ −115.85 ppm for fluorinated analogs), while ¹H NMR identifies hydroxy and cyclobutane proton environments . IR spectroscopy validates nitrile (C≡N) and hydroxy (O-H) functional groups. GC-MS or HRMS provides molecular weight confirmation .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS at regular intervals. For cyclobutane derivatives, ring strain may increase susceptibility to hydrolysis, requiring inert storage conditions (e.g., argon atmosphere, −20°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data for fluorinated cyclobutane derivatives like this compound?
- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering) or diastereomeric mixtures. Use variable-temperature NMR to identify conformational equilibria . Isotopic labeling (e.g., ¹³C-enriched precursors) or 2D NMR (COSY, HSQC) clarifies connectivity. Cross-validation with X-ray crystallography or computational modeling (DFT) resolves ambiguities .
Q. How does fluorine substitution influence the electronic and steric properties of the cyclobutane ring in this compound?
- Methodological Answer : Fluorine’s electronegativity increases ring strain and polarizes adjacent bonds, altering reactivity. Computational methods (e.g., NBO analysis) quantify charge distribution, while X-ray diffraction reveals bond-length distortions. Comparative studies with non-fluorinated analogs (e.g., hydroxycyclobutanecarbonitrile) isolate fluorine’s effects .
Q. What experimental approaches can elucidate the bioactivity of this compound against enzyme targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to enzymes like kinases or proteases. Validate with in vitro assays (e.g., fluorescence-based inhibition assays). For fluorinated compounds, ¹⁹F NMR can monitor ligand-protein interactions in real time .
Q. How can researchers design derivatives of this compound to enhance pharmacological properties?
- Methodological Answer : Introduce substituents at the hydroxy or nitrile positions via nucleophilic substitution or cross-coupling. For example, esterification of the hydroxy group improves lipophilicity, while replacing nitrile with amides modulates hydrogen-bonding capacity . Structure-activity relationship (SAR) studies guided by QSAR modeling optimize bioactivity .
Data Analysis and Experimental Design
Q. How should researchers handle conflicting results between computational predictions and experimental data for fluorinated cyclobutanes?
- Methodological Answer : Reassess computational parameters (e.g., solvent models, basis sets) to align with experimental conditions. Validate with advanced techniques like cryo-EM for structural insights or in situ FTIR to track reaction intermediates. Discrepancies may highlight neglected solvent effects or transition-state barriers .
Q. What methodologies are recommended for studying the environmental impact of this compound in laboratory settings?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna immobilization tests) and biodegradation studies under OECD guidelines. Use LC-MS/MS to quantify environmental persistence and identify degradation byproducts. Surface chemistry studies (e.g., adsorption on silica) model indoor environmental interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
